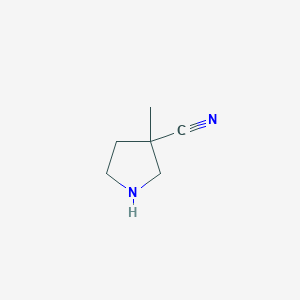
2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, also known as PHT-427, is a small molecule inhibitor with potential anti-cancer properties. It has been the subject of numerous scientific studies in recent years due to its promising results in preclinical trials.
Aplicaciones Científicas De Investigación
Synthesis and Receptor Binding Studies
Sigma-2 Receptor Probes : A study detailed the synthesis and in vitro evaluation of conformationally flexible benzamide analogs, including compounds closely related to the specified chemical, highlighting their high affinity for σ2 receptors. This high affinity makes such compounds useful ligands for studying σ2 receptors in vitro, contributing to our understanding of receptor function and potential therapeutic targets (Xu et al., 2005).
Chemical Synthesis Techniques : Research on the cyclization of related compounds has provided insights into synthetic pathways that are useful for creating complex heterocyclic structures, potentially applicable in pharmaceutical synthesis and the development of new therapeutic molecules (Saitoh et al., 2001).
Heterocyclic Compound Synthesis : Another study focused on the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, demonstrating the versatility of these compounds in chemical synthesis and their potential applications in drug development (Abdallah et al., 2009).
Potential Diagnostic and Therapeutic Applications
PET Radiotracers for Tumor Diagnosis : Arylamides hybrids of high-affinity σ2 receptor ligands have been explored as potential tools for the development of PET radiotracers, aimed at tumor diagnosis. This research is critical for advancing non-invasive diagnostic techniques for cancer (Abate et al., 2011).
Ligands for σ Receptors : Studies have synthesized and evaluated tetrahydroisoquinolinyl benzamides as ligands for σ receptors, highlighting their significance in understanding receptor interactions and the development of receptor-targeted therapies (Xu et al., 2007).
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-4-14-25-15-6-7-18-16-17(10-11-20(18)25)12-13-24-23(26)19-8-5-9-21(27-2)22(19)28-3/h5,8-11,16H,4,6-7,12-15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIVOEQUTMDJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2833428.png)
![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2833429.png)
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2833430.png)

![2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B2833435.png)



![2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2833441.png)
![2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2833442.png)
![N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2833446.png)
![2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2833449.png)

